2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy groups at the 2 and 3 positions, and a nicotinoylpiperidinylmethyl group attached to the nitrogen atom of the amide. Its complex structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Mechanism of Action
Target of Action
It is known that benzamides, a significant class of amide compounds, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Benzamides, in general, have been associated with a variety of biological activities, suggesting that they may interact with multiple targets . The exact interaction of 2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Benzamides have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Some benzamides have shown antioxidant and antibacterial activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4-piperidinemethanol.
Formation of Intermediate: The 4-piperidinemethanol is first reacted with nicotinoyl chloride in the presence of a base such as triethylamine to form the nicotinoylpiperidinyl intermediate.
Amide Bond Formation: This intermediate is then coupled with 2,3-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Scaling Up: Using larger reactors and continuous flow systems to handle greater volumes of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use in the development of drugs targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the nicotinoylpiperidinyl group, making it less complex.
Uniqueness
2,3-Dimethoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2,3-dimethoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-7-3-6-17(19(18)28-2)20(25)23-13-15-8-11-24(12-9-15)21(26)16-5-4-10-22-14-16/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNRCMGRIBTCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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